molecular formula C9H6BrF3O B1272838 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2003-10-3

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

Cat. No. B1272838
CAS RN: 2003-10-3
M. Wt: 267.04 g/mol
InChI Key: TZIYNLSEBAYCBZ-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a brominated ketone with a trifluoromethyl group attached to the phenyl ring. While the provided papers do not directly discuss this compound, they offer insights into similar brominated aromatic ketones and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves halogenation reactions where a bromine atom is introduced into the aromatic ring or the side chain of a ketone. For instance, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% with a purity of 90.2% . This suggests that a similar approach could be used for synthesizing 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, with the potential for optimization to improve yield and purity.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using various spectroscopic methods, including NMR and X-ray diffraction. For example, the structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one was elucidated using single-crystal X-ray diffraction . The molecular structure of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone could similarly be analyzed to confirm the position of the bromine and trifluoromethyl groups and to understand the overall geometry of the molecule.

Chemical Reactions Analysis

Brominated aromatic ketones can participate in various chemical reactions, including halogen exchange and cycloadditions. For example, 1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene were generated from brominated precursors and could be intercepted with furan in a [4+2] cycloaddition . This indicates that 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone may also be reactive towards nucleophiles and could be used as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be influenced by the presence of substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups such as trifluoromethyl can affect the molecule's reactivity and stability. The molecular electrostatic potential of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, showed that the negative charge is localized over the C=O group, while the positive region is over the rings . This suggests that the C=O group in 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone would also carry a significant negative charge, potentially affecting its reactivity.

Scientific Research Applications

Agrochemical and Pharmaceutical Research

  • Summary of Application : “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .
  • Results or Outcomes : Over 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Antitumor Agents

  • Summary of Application : A derivative of “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone”, known as 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, has been used in the synthesis of a key intermediate of the antitumor agent sorafenib.
  • Results or Outcomes : The synthesis of this intermediate is a crucial step in the production of sorafenib, an antitumor agent.

Synthesis of Alpha-Bromoketones

  • Summary of Application : “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” can be used in the synthesis of alpha-bromoketones from secondary alcohols .
  • Results or Outcomes : The synthesis of alpha-bromoketones is a crucial step in the production of various organic compounds .

Trifluoromethylation of Chloroaromatics

  • Summary of Application : A derivative of “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” has been used in the trifluoromethylation of chloroaromatics .
  • Results or Outcomes : The trifluoromethylation of chloroaromatics is a crucial step in the production of various organic compounds .

Synthesis of Lipophilic Drugs

  • Summary of Application : “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” can be used in the synthesis of lipophilic drugs .
  • Results or Outcomes : The synthesis of lipophilic drugs is a crucial step in the production of various pharmaceutical compounds .

Trifluoromethylation of Chloroaromatics

  • Summary of Application : A derivative of “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” has been used in the trifluoromethylation of chloroaromatics .
  • Results or Outcomes : The trifluoromethylation of chloroaromatics is a crucial step in the production of various organic compounds .

Safety And Hazards

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIYNLSEBAYCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380896
Record name 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

CAS RN

2003-10-3
Record name 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2003-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a toluene solution (423 mL) of commercially available 3′-trifluoromethylacetophenone (79.6 g, 0.423 mol) was added pyridinium bromide perbromide (135.4 g, 0.423 mol) under ice cooling and stirred for 5 hours while heating up to room temperature. The reaction liquid was ice cooled again, followed by dropwise adding 400 mL of distilled water to stop reaction and fractionation. A toluene layer was washed with 400 mL of a saturated aqueous solution of sodium bicarbonate, followed by drying with magnesium sulfate anhydride and concentration under reduced pressure and distillation under reduced pressure to obtain an objective compound (92.35 g, 81.7%).
Quantity
423 mL
Type
reactant
Reaction Step One
Quantity
79.6 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
135.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
81.7%

Synthesis routes and methods II

Procedure details

To a solution of 24.8 g. (0.127 mol.) of m-trifluoromethylacetophenone in 20 ml. of anhydrous ether is added with cooling and stirring 0.15 g. of anhydrous aluminum chloride and 20.2 g. (0.127 mol.) of bromine. The reaction mixture is concentrated and the residue is distilled to give α-bromo-m-trifluoromethylacetophenone, b.p. 135°-140° (20 mm.)
Quantity
0.127 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.127 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a 250-mL round bottom flask, was placed a solution of 1-(3-(trifluoromethyl)phenyl)ethanone (5 g, 26.57 mmol, 1.00 equiv) in ether (80 mL). To this was added dropwise a solution of Br2 (4.26 g, 26.66 mmol, 1.00 equiv) in ether (20 mL) with stirring over 1 hr and the resulting solution was stirred an additional 1 h at room temperature. The mixture was washed with 2×30 mL of NaHSO3 and 1×30 mL of brine, then dried over anhydrous sodium sulfate and concentrated under vacuum to give 5.2 g (crude) of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone as yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.26 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

m-(Trifluoromethyl)acetophenone (10 g, 0.054 mol) was dissolved in 100 ml acetic acid. Bromine (9.1 g, 0.057 mol) was separately dissolved in 20 ml acetic acid and added portionwise over 0.5 hours to the acetophenone solution. The mixture was stirred for 15 hours, poured onto 150 g ice and extracted with 300 ml ether. The organic layer was washed 1×300 ml H2O, 1×300 ml saturated NaCl, dried (MgSO4) and evaporated to yield title product as a pale yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Bromine (4.25 g, 26.6 mmol) was slowly added dropwise to a solution of 1-[3-(trifluoromethyl)phenyl]ethanone (5.00 g, 26.6 mmol) in diethyl ether (100 ml), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was distilled off under reduced pressure to give the desired product as an oil quantitatively.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Miwatashi, Y Arikawa, E Kotani… - Journal of medicinal …, 2005 - ACS Publications
The p38 mitogen-activated protein (MAP) kinase has been implicated in the proinflammatory cytokine signal pathway, and its inhibitors are potentially useful for the treatment of chronic …
Number of citations: 177 pubs.acs.org
M Setoh, N Ishii, M Kono, Y Miyanohana… - Journal of Medicinal …, 2014 - ACS Publications
G-protein-coupled receptor 52 (GPR52) is an orphan Gs-coupled G-protein-coupled receptor. GPR52 inhibits dopamine D 2 receptor signaling and activates dopamine D 1 /N-methyl-d-…
Number of citations: 51 pubs.acs.org
O Balabon, E Pitta, MK Rogacki, E Meiler… - Journal of Medicinal …, 2020 - ACS Publications
In search of novel drugs against tuberculosis, we previously discovered and profiled a novel hydantoin-based family that demonstrated highly promising in vitro potency against …
Number of citations: 20 pubs.acs.org
RE Khidre, BF Abdelwahab - Turkish Journal of Chemistry, 2013 - journals.tubitak.gov.tr
This review article represents a survey covering the synthetic strategies leading to 5-membered heterocycles. The reactions are subdivided into groups that cover the synthetic methods …
Number of citations: 17 journals.tubitak.gov.tr
SA May, MD Johnson, TM Braden… - … Process Research & …, 2012 - ACS Publications
The development of reactions in a continuous fashion in plug flow tube reactors (PFR) offers unique advantages to the drug development and scale-up process and can also enable …
Number of citations: 74 pubs.acs.org
S Kruggel, T Lemcke, L Meijer, C Kunick - 2012 - academia.edu
Plasmodium falciparum is the infective agent responsible for malaria tropica. The glycogen synthase kinase-3 of the parasite (PfGSK-3) was suggested as a potential biological target …
Number of citations: 0 www.academia.edu
GA Hampannavar - 2016 - ukzn-dspace.ukzn.ac.za
Tuberculosis (TB) is a key health burden globally. With the emergence of resistance issue, the antitubercular research has been challenging. Novel effective drugs are immediately …
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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